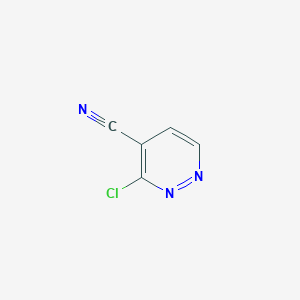

3-Chloropyridazine-4-carbonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloropyridazine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClN3/c6-5-4(3-7)1-2-8-9-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQMHKPMJLFJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494820 | |

| Record name | 3-Chloropyridazine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445-56-3 | |

| Record name | 3-Chloropyridazine-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropyridazine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyridazine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3-Chloropyridazine-4-carbonitrile

The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction and functionalization of the pyridazine (B1198779) ring system.

Reaction of 3,6-Dichloropyridazine with Specific Reagents

A primary route to pyridazine derivatives involves the selective functionalization of readily available dichloropyradazines. While a direct synthesis of this compound from 3,6-Dichloropyridazine via cyanation is a plausible strategy, documented examples often showcase analogous transformations. For instance, the regioselective nucleophilic substitution at the 4-position of 4,6-dichloropyridazine-3-carboxylate has been reported. researchgate.net This reaction, which involves the displacement of a chlorine atom by a malonate nucleophile, suggests that a similar substitution with a cyanide source could be a viable method for introducing the carbonitrile functionality. The reactivity of the chlorine atoms on the pyridazine ring is influenced by the electronic effects of other substituents, and such transformations are typically carried out in the presence of a suitable base and solvent system.

Formation from Pyridazinone Precursors

Pyridazinone scaffolds serve as versatile precursors for the synthesis of various pyridazine derivatives. The conversion of a pyridazinone to a chloropyridazine is a common strategy. For example, pyridopyridazinone derivatives have been synthesized starting from pyridazinone precursors. researchgate.netmdpi.com These syntheses often involve the condensation of a pyridazinone with other reagents to build a fused ring system. A general approach to obtaining a chloropyridazine from a pyridazinone involves treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). This transformation converts the keto group of the pyridazinone into a chloro substituent. Subsequent introduction of the carbonitrile group at the 4-position would complete the synthesis of this compound. The synthesis of pyridazin-3(2H)-one itself can be achieved from precursors such as (Z)-2,3-dichloro-4-oxo-but-2-enoic acid. chemicalbook.com

Enzymatic Hydrolysis Approaches for Nitrile Group Transformation

The nitrile group of this compound represents a site for further chemical modification. One such transformation is its hydrolysis to a carboxylic acid. While chemical methods can achieve this, enzymatic approaches offer the advantages of mild reaction conditions and high selectivity. Nitrilases are a class of enzymes that can catalyze the hydrolysis of nitriles directly to carboxylic acids. nih.govresearchgate.netdongguk.edu These biocatalysts have been successfully employed for the hydrolysis of a variety of nitriles, including heteroaromatic nitriles. elsevierpure.com The use of immobilized nitrilases can further enhance the practicality of this method by allowing for easy separation and reuse of the enzyme. nih.govdongguk.edu Two distinct enzymatic pathways exist for nitrile hydrolysis: a one-step conversion to the carboxylic acid by nitrilases, and a two-step process involving a nitrile hydratase to form an intermediate amide, which is then hydrolyzed by an amidase. researchgate.net

Derivatization Strategies via the Chloropyridazine-4-carbonitrile Core

The presence of both a reactive chlorine atom and a nitrile group makes this compound a versatile platform for generating a library of substituted pyridazine derivatives.

Substitution Reactions on the Pyridazine Ring

The electron-deficient nature of the pyridazine ring facilitates nucleophilic substitution reactions, particularly at the carbon atom bearing the chlorine substituent.

The chlorine atom at the 3-position of the pyridazine ring is susceptible to displacement by a variety of nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is a cornerstone for the derivatization of this heterocyclic core.

The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom attached to the chlorine, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this intermediate. Subsequent expulsion of the chloride leaving group restores the aromaticity and yields the substituted product. The rate of this reaction is often influenced by the nature of the nucleophile, the solvent, and the presence of a base.

A range of nucleophiles can be employed in these reactions. For instance, the reaction of 2-chloropyridine-3,4-dicarbonitriles with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) readily produces the corresponding 2-hydrazinylpyridine-3,4-dicarbonitriles. wsu.edu Similarly, alkoxides can displace the chlorine to form alkoxy-substituted pyridazines, as demonstrated by the synthesis of 4-alkoxypyridines from 4-chloropyridine. semanticscholar.org

The reaction with thiols is another important transformation. Although direct examples with this compound are not extensively documented, the general protocol for SNAr reactions with thiols involves reacting the aryl halide with the thiol in the presence of a base. cas.cnnih.gov

Below is a table summarizing representative SNAr reactions on chloropyridine systems, which are analogous to the expected reactivity of this compound.

| Starting Material | Nucleophile | Product | Reference |

| 2-Chloropyridine-3,4-dicarbonitrile | Hydrazine hydrate | 2-Hydrazinylpyridine-3,4-dicarbonitrile | wsu.edu |

| 4-Chloropyridine hydrochloride | Alcohols | 4-Alkoxypyridines | semanticscholar.org |

| Aryl Halide | Thiols | Aryl Thioethers | cas.cnnih.gov |

| 2,4,6-Trichloro-1,3,5-triazine | Amines, Thiols, Alcohols | Substituted triazines | nih.gov |

Regioselective Functionalization Strategies

The strategic functionalization of the pyridazine ring is crucial for creating diverse molecular architectures. In the case of chloro-substituted pyridines and pyridazines, regioselectivity is a key challenge. One notable strategy involves the generation of pyridyne intermediates. nih.gov For instance, the lithiation of a related 3-chloro-2-ethoxypyridine, followed by treatment with aryl- or alkylmagnesium halides, can generate a 3,4-pyridyne intermediate. nih.gov This highly reactive species then undergoes a regioselective addition of the Grignard moiety at the 4-position. nih.gov Subsequent quenching with an electrophile at the 3-position leads to the formation of 2,3,4-trisubstituted pyridines. nih.gov This method highlights a pathway to selectively introduce substituents at specific positions of the pyridine (B92270) core, a strategy that could be conceptually extended to this compound.

Modifications at the Carbonitrile Group

The carbonitrile (CN) group on the pyridazine ring is a versatile functional group that can undergo various chemical transformations. While specific studies on the direct modification of the carbonitrile group on this compound are not extensively detailed in the provided context, general reactions of nitriles are well-established. For example, nitriles can be hydrolyzed to carboxylic acids, reduced to primary amines, or reacted with organometallic reagents to form ketones. In the context of related heterocyclic systems, such as 4-aminoquinoline-3-carbonitriles, the vicinal amino and cyano groups act as an enaminonitrile moiety, making them valuable precursors for constructing larger polycyclic systems. researchgate.net This suggests that the carbonitrile group in this compound could serve as a key handle for further synthetic elaborations.

Coupling Reactions for Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds is a cornerstone of modern organic synthesis, and palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. libretexts.org These reactions enable the coupling of aryl, vinyl, or alkyl halides with various organometallic nucleophiles. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (PCCR)

Palladium-catalyzed cross-coupling reactions have become indispensable in both academic and industrial research for their efficiency in forming C-C bonds under mild conditions. sigmaaldrich.com These reactions typically involve a palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, and a ligand. libretexts.org The reactivity of the halide leaving group generally follows the order: I > Br > OTf >> Cl > F. libretexts.org For chloroarenes, which are often less reactive, the choice of an appropriate palladium catalyst and ligand system is critical for achieving successful coupling. chemrxiv.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.org This reaction is widely used for the synthesis of biaryl compounds and other conjugated systems. researchgate.netnih.gov The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

In the context of pyridazine derivatives, the Suzuki-Miyaura coupling has been successfully employed to synthesize π-conjugated systems. For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been coupled with various (hetero)aryl-boronic acids using a Pd(PPh₃)₄ catalyst to create push-pull thienylpyridazine derivatives. nih.gov This demonstrates the feasibility of applying Suzuki-Miyaura coupling to functionalize the pyridazine core.

| Halogenated Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol/Water | Push-pull thienylpyridazine derivatives | 14-28% | nih.gov |

| 3-chloropyridine | 4-tolylboronic acid | (NHC)Pd(cinn)Cl | K₃PO₄ | Water | 3-chloro-4-tolylpyridine | - | researchgate.net |

| Aryl Halides | Organoboron compounds | Pd(OAc)₂/SPhos | K₃PO₄ | - | Aryltriazolopyridines | Moderate to good | chemrxiv.org |

Sonogashira Reaction Extensions

The Sonogashira reaction is another powerful palladium-catalyzed cross-coupling method that specifically forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.orgwikipedia.org The reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes and has found wide application in the synthesis of complex molecules, including pharmaceuticals and organic materials. libretexts.orgwikipedia.org

Extensions and variations of the Sonogashira reaction have been developed, including copper-free conditions. libretexts.org The reaction has been successfully applied to various heterocyclic systems. For example, 4-(ethynylpyridine)quinazolines have been prepared via Sonogashira cross-coupling at the C(4)-Cl position of 2-substituted-4-chloroquinazolines. researchgate.net This suggests that this compound could be a suitable substrate for Sonogashira coupling to introduce alkynyl moieties at the 3-position.

Oxidation and Reduction Reactions

Oxidation and reduction reactions are fundamental transformations in organic chemistry that involve the change in the oxidation state of atoms. libretexts.orgyoutube.com

In the context of this compound, the pyridazine ring itself can be susceptible to both oxidation and reduction, although specific examples involving this particular compound are not detailed in the provided search results. The nitrogen atoms in the pyridazine ring make it relatively electron-deficient, which can influence its reactivity.

Reduction of the pyridazine ring can lead to dihydropyridazine (B8628806) or tetrahydropyridazine derivatives. Conversely, oxidation could potentially lead to the formation of N-oxides. The carbonitrile group can also be reduced, typically to a primary amine, using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. leah4sci.com The chloro substituent can also be removed via reductive dehalogenation.

Oxidation reactions could potentially target the pyridazine ring or the carbonitrile group, though the latter is generally stable to oxidation. The specific outcomes of oxidation and reduction reactions on this compound would depend heavily on the reagents and reaction conditions employed.

Green Chemistry Approaches in Synthetic Routes

The development of environmentally benign synthetic methodologies is a central focus of modern chemical research. For the synthesis of this compound, while specific literature on "green" routes is not abundant, an analysis of conventional methods and the application of green chemistry principles to the synthesis of related pyridazine derivatives allows for the proposal of more sustainable synthetic pathways.

Conventional synthetic strategies for this compound often rely on multi-step processes that may involve hazardous reagents and solvents. A plausible route involves the initial synthesis of a dichloropyridazine precursor, followed by a selective cyanation reaction. The green chemistry perspective focuses on improving these steps by introducing safer reagents, alternative energy sources, and more efficient reaction protocols.

Greener Synthesis of Precursors:

A common precursor for this compound is 3,6-dichloropyridazine. Traditionally, this intermediate is synthesized from pyridazine-3,6-diol (maleic hydrazide) using potent chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). chemicalbook.comgoogle.com These reagents are highly toxic, corrosive, and produce significant amounts of hazardous waste, such as phosphoric acids, which require neutralization and disposal.

A greener alternative has been proposed that utilizes N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of an acid and an alcoholic solvent like ethanol. google.com NCS is a solid, making it easier and safer to handle than fuming liquids like POCl₃. The reaction with NCS is also reported to produce fewer process impurities and is considered more environmentally friendly. google.com

Table 1: Comparison of Conventional and Greener Synthesis of 3,6-Dichloropyridazine

| Parameter | Conventional Method | Greener Alternative |

|---|---|---|

| Starting Material | Pyridazine-3,6-diol | 3,6-Dihydroxypyridazine |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | N-Chlorosuccinimide (NCS) |

| Solvent | Excess POCl₃ or other chlorinated solvents | Ethanol |

| Byproducts | Phosphoric acids | Succinimide |

| Safety/Handling | Highly toxic and corrosive liquid | Safer solid reagent |

| Environmental Impact | High, due to hazardous waste | Lower, with more benign byproducts |

Advanced Cyanation Methods:

The conversion of a chloropyridazine to a pyridazine carbonitrile is typically achieved through a nucleophilic substitution reaction using a cyanide salt. The classical Rosenmund-von Braun reaction, for instance, uses stoichiometric amounts of copper(I) cyanide, a highly toxic reagent. wikipedia.org Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and the use of less toxic reagents.

Palladium-catalyzed cyanation reactions have been extensively developed for aryl halides. wikipedia.org These methods can utilize potassium cyanide (KCN) or its less acutely toxic surrogate, zinc cyanide (Zn(CN)₂), in catalytic amounts. wikipedia.org Furthermore, research has explored the use of even less toxic cyanide sources like potassium ferricyanide (B76249) (K₄[Fe(CN)₆]). Nickel-catalyzed cyanations represent another cost-effective and less toxic alternative to precious metal catalysts like palladium. wikipedia.org These catalytic systems often exhibit high functional group tolerance and can lead to higher yields under milder conditions.

One-Pot and Multicomponent Reactions:

A key principle of green chemistry is process intensification, which includes combining multiple synthetic steps into a single "one-pot" reaction. This approach reduces the need for intermediate purification steps, minimizes solvent usage, and saves time and energy.

Research on the synthesis of related pyridazine derivatives has demonstrated the feasibility of one-pot, three-component reactions. For example, 3-amino-5-arylpyridazine-4-carbonitriles have been synthesized from malononitrile, arylglyoxals, and hydrazine hydrate in a mixture of water and ethanol at room temperature. google.com This method highlights the potential for constructing the pyridazine ring with the desired substituents in a single, efficient step using environmentally benign solvents. google.com Adopting a similar strategy could potentially lead to a more direct and greener synthesis of this compound or its immediate precursors.

Alternative Energy Sources and Solvents:

The use of alternative energy sources, such as microwave irradiation, can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter times. sigmaaldrich.com Microwave-assisted synthesis has been successfully applied to the preparation of various heterocyclic compounds, including pyrimidines and pyrazoles, often under solvent-free conditions. sigmaaldrich.comresearchgate.net

The choice of solvent is another critical factor in green synthesis. Many traditional organic solvents are volatile, flammable, and toxic. The exploration of greener solvents is an active area of research. Deep eutectic solvents (DESs), for example, are a class of ionic liquids that are often biodegradable, non-toxic, and inexpensive. They have been successfully used as both solvents and catalysts in the synthesis of pyrazine (B50134) derivatives. The application of such solvent systems to the synthesis of this compound could drastically reduce the environmental footprint of the process.

Table 2: Potential Green Chemistry Approaches for this compound Synthesis

| Green Chemistry Principle | Conventional Approach | Proposed Green Alternative | Potential Benefits |

|---|---|---|---|

| Safer Reagents | POCl₃ for chlorination; CuCN for cyanation | NCS for chlorination; Catalytic Pd/Ni with K₄[Fe(CN)₆] for cyanation | Reduced toxicity and hazardous waste |

| Atom Economy | Step-wise synthesis with protecting groups | One-pot or multicomponent reactions | Higher efficiency, less waste |

| Benign Solvents | Chlorinated solvents, DMF, Toluene | Water, Ethanol, Deep Eutectic Solvents | Reduced environmental and health impact |

| Energy Efficiency | Conventional heating (reflux) | Microwave-assisted synthesis | Faster reactions, lower energy use |

By integrating these green chemistry principles—utilizing safer reagents like NCS, employing modern catalytic cyanation methods, designing one-pot syntheses, and using alternative solvents and energy sources—the synthesis of this compound can be made significantly more sustainable and environmentally friendly.

Advanced Spectroscopic Characterization and Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR and ¹³C NMR Spectral Analysis

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide precise information about the hydrogen and carbon framework of 3-Chloropyridazine-4-carbonitrile, respectively.

In the ¹H NMR spectrum, the pyridazine (B1198779) ring protons typically appear as distinct signals in the aromatic region. For similar pyridazine structures, these protons can exhibit complex splitting patterns due to spin-spin coupling. nih.gov The chemical shifts are influenced by the electronic effects of the chloro and cyano substituents.

The ¹³C NMR spectrum offers a detailed map of the carbon skeleton. libretexts.org Each unique carbon atom in the molecule gives rise to a separate resonance. libretexts.org The chemical shifts of the carbon atoms in the pyridazine ring and the carbon of the nitrile group are diagnostic. For instance, carbons attached to the electronegative chlorine atom and the nitrogen atoms of the pyridazine ring are expected to be shifted downfield. libretexts.org The carbon of the cyano group also has a characteristic chemical shift. Systematic analysis of ¹³C NMR spectra of substituted pyridazines has shown that substituent effects generally follow predictable trends. cdnsciencepub.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

| ¹H | H-5 | 7.5 - 8.0 | Influenced by adjacent chloro and cyano groups. |

| ¹H | H-6 | 8.5 - 9.0 | Influenced by the pyridazine nitrogens. |

| ¹³C | C-3 | 150 - 155 | Attached to chlorine. |

| ¹³C | C-4 | 120 - 125 | Attached to the cyano group. |

| ¹³C | C-5 | 130 - 135 | |

| ¹³C | C-6 | 155 - 160 | Adjacent to a nitrogen atom. |

| ¹³C | CN | 115 - 120 | Nitrile carbon. |

Note: Predicted values are based on typical ranges for similar heterocyclic compounds and substituent effects. Actual experimental values may vary based on solvent and other experimental conditions.

Analysis of Substituent Chemical Shift Influences

The electron-withdrawing nature of the chlorine atom and the cyano group significantly influences the chemical shifts of the pyridazine ring protons and carbons. researchgate.net The chlorine atom, through its inductive effect, deshields the adjacent C-3 and, to a lesser extent, other carbons and protons in the ring, causing their signals to appear at a higher chemical shift (downfield). cdnsciencepub.com The cyano group also exerts a strong electron-withdrawing effect, further influencing the electronic environment of the ring. The combined effects of these substituents are crucial for the complete assignment of the NMR spectra. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. researchgate.net The spectra reveal characteristic frequencies corresponding to the stretching and bending of specific bonds and functional groups. mdpi.com

For this compound, the IR and Raman spectra would be expected to show a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. elsevierpure.comelsevierpure.com The C-Cl stretching vibration would also be present, usually in the fingerprint region between 800 and 600 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridazine ring would appear in the 1600-1400 cm⁻¹ region. researchgate.netnih.gov

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C≡N Stretch (Nitrile) | 2260 - 2220 | Strong, Sharp |

| C=N Stretch (Ring) | 1600 - 1500 | Medium to Strong |

| C=C Stretch (Ring) | 1500 - 1400 | Medium to Strong |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. msu.edu It is a powerful tool for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. raco.catnoaa.gov

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic isotopic cluster, with a peak at m/z corresponding to the molecule with ³⁵Cl and another peak at m/z+2 corresponding to the molecule with ³⁷Cl, with the relative intensity of the latter being about one-third of the former. nist.gov This isotopic signature is a definitive confirmation of the presence of one chlorine atom in the molecule. Fragmentation of the molecular ion can also occur, leading to the formation of smaller, stable ions, which can provide further structural information.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ (with ³⁵Cl) | 139 | Molecular ion |

| [M+2]⁺ (with ³⁷Cl) | 141 | Isotope peak, approx. 1/3 intensity of [M]⁺ |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about the connectivity and electronic structure of a molecule, X-ray crystallography provides the most definitive three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray structure would confirm the planar nature of the pyridazine ring and provide precise measurements of the C-Cl, C-C, C-N, and C≡N bond lengths and the angles within the ring and involving the substituents. This data is invaluable for understanding the steric and electronic effects of the substituents on the molecular geometry. While a specific crystal structure for this compound was not found in the search results, the structure of a related compound, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, has been determined by X-ray crystallography, demonstrating the utility of this technique for this class of compounds. growingscience.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.ukmsu.edu When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. libretexts.orgmasterorganicchemistry.com The pyridazine ring is a π-conjugated system, and the presence of the cyano group extends this conjugation. The π → π* transitions, which are typically of high intensity, involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. shu.ac.uk The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen atoms of the pyridazine ring) to an antibonding π* orbital. masterorganicchemistry.com The positions of these absorption maxima (λmax) are sensitive to the solvent polarity and the nature of the substituents on the pyridazine ring. researchgate.net

Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. chemrxiv.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency, making it ideal for studying molecules like 3-Chloropyridazine-4-carbonitrile. chemrxiv.orgnih.gov

Geometry Optimization and Electronic Structure Analysis

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For a molecule like this compound, this would be performed using a DFT method, such as the popular B3LYP functional, paired with a suitable basis set like 6-311++G(d,p). nih.govresearchgate.netnih.govresearchgate.net This process calculates the forces on each atom and adjusts their positions until a minimum energy conformation (the ground state) is found. nih.gov

The optimized geometry provides key structural parameters. While specific experimental data for this compound is not available, a theoretical analysis would yield precise bond lengths and angles. These computed values can be compared with experimental data for similar pyridazine (B1198779) or chloropyridine structures to validate the computational method. researchgate.netresearchgate.net For instance, studies on related dichloropyridazinone compounds show good agreement between geometries optimized with the B3LYP method and those determined by X-ray crystallography. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is illustrative, representing typical data obtained from a DFT/B3LYP geometry optimization.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-Cl | 1.74 Å |

| C≡N | 1.15 Å | |

| N-N (pyridazine) | 1.34 Å | |

| C-C (ring) | 1.39 - 1.42 Å | |

| C-N (ring) | 1.33 - 1.37 Å | |

| Bond Angles | C-C-Cl | 121.5° |

| C-C-CN | 120.8° | |

| N-N-C (ring) | 119.0° |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors (HOMO-LUMO Gap, Chemical Activity)

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity. taylorandfrancis.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.comresearchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to electronic excitation and more chemically reactive. researchgate.netnih.gov DFT calculations are routinely used to compute these orbital energies and predict reactivity. nih.gov For molecules with heteroatoms and π-systems, such as this compound, the presence of these features tends to decrease the HOMO-LUMO gap, enhancing reactivity. nih.gov

Table 2: Illustrative FMO Analysis and Reactivity Descriptors This table presents hypothetical values for this compound, calculated at the B3LYP level, to illustrate typical results from an FMO analysis.

| Parameter | Symbol | Value (eV) | Implication |

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.25 | Electron-donating capability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.80 | Electron-accepting capability |

| HOMO-LUMO Energy Gap | ΔE | 5.45 | High stability, moderate reactivity |

| Ionization Potential | I ≈ -EHOMO | 7.25 | Energy to remove an electron |

| Electron Affinity | A ≈ -ELUMO | 1.80 | Energy released when gaining an electron |

| Chemical Hardness | η = (I-A)/2 | 2.725 | Resistance to change in electron distribution |

| Electronegativity | χ = (I+A)/2 | 4.525 | Power to attract electrons |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the surface of a molecule. uni-muenchen.delibretexts.org It is an invaluable tool for identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. mdpi.combhu.ac.in

In an MEP map, regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack. researchgate.net These areas often correspond to lone pairs on heteroatoms. mdpi.com Conversely, regions of positive potential (colored blue) are electron-poor, usually around hydrogen atoms or other electropositive centers, and are attractive to nucleophiles. researchgate.net

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyridazine ring and the nitrogen of the nitrile group, due to their lone pairs of electrons. These are the primary sites for electrophilic attack and hydrogen bond acceptance. researchgate.netresearchgate.netresearchgate.net

Positive Potential (Blue): Located around the hydrogen atoms attached to the pyridazine ring.

Neutral/Slightly Negative Potential (Green): The chlorine atom would exhibit a region of slight negative potential, characteristic of its electronegativity but also its ability to engage in halogen bonding.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govrasayanjournal.co.in It partitions crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. researchgate.net By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify specific intermolecular contacts, such as hydrogen bonds and other close contacts, which appear as distinct red spots. nih.govrasayanjournal.co.in

Energy frameworks are a further visualization that illustrates the energetic architecture of the crystal packing. nih.gov By calculating the interaction energies (electrostatic, dispersion, etc.) between a central molecule and its neighbors, these frameworks can be represented as cylinders, where the size of the cylinder corresponds to the strength of the interaction. rasayanjournal.co.inresearchgate.net This analysis reveals the dominant forces stabilizing the crystal structure, such as electrostatic or dispersion forces. rasayanjournal.co.in

Mechanistic Insights and Catalytic Cycle Elucidation

DFT calculations are instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway. rsc.org This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the highest-energy transition state gives the activation energy barrier, which is the rate-determining factor for a reaction. rsc.org

While a specific catalytic cycle for this compound is not documented, DFT could be used to explore its potential reactions. For example, in a hypothetical catalytic cross-coupling reaction, DFT could model the oxidative addition, transmetalation, and reductive elimination steps. It would help determine the most likely pathway by comparing the energy barriers of competing routes, providing deep mechanistic insight that is often difficult to obtain experimentally. rsc.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). pharmacophorejournal.com It is a fundamental tool in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. nih.govnih.gov

In a docking study involving this compound, the compound would be treated as a flexible ligand and docked into the active site of a target protein. The docking algorithm samples numerous possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function, which estimates the binding free energy. The resulting docking score (typically in kcal/mol) indicates the strength of the interaction, with more negative values suggesting a stronger binding affinity. nih.gov

The analysis of the best-docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.gov Although specific docking studies on this compound are not widely published, pyridazine derivatives are known to target various enzymes, such as kinases.

Table 3: Hypothetical Molecular Docking Results for this compound This table is for illustrative purposes, showing potential results if this compound were docked against common kinase targets.

| Protein Target (PDB ID) | Function | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| PFKFB3 Kinase (6HVH) | Glycolysis, Cancer Metabolism | -8.2 | Lys172, Glu210, Arg255 |

| VEGFR2 Kinase (4ASD) | Angiogenesis | -7.9 | Cys919, Asp1046, Phe1047 |

| EGFR Kinase (2J6M) | Cell Growth and Proliferation | -7.5 | Met793, Leu718, Thr854 |

Prediction of Binding Modes and Interactions with Biological Targets

The prediction of how a small molecule like this compound might bind to a biological target is a cornerstone of computational drug discovery. This process, often initiated through molecular docking studies, can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex.

While specific molecular docking studies for this compound are not extensively documented in publicly available research, studies on structurally related compounds, such as pyridazine and pyridine-carbonitrile derivatives, offer valuable insights into its potential binding behaviors. For instance, research on pyridazine-3-carbonitrile (B1590183) derivatives has highlighted their electrophilic nature, suggesting that the nitrile group could be involved in covalent interactions with nucleophilic residues, such as the thiol group of cysteine in the active sites of enzymes like cysteine proteases. nih.gov

Molecular docking studies on related pyrazole[3,4-d]pyridazine derivatives have shown potential inhibitory activity against enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (hCA I and II). nih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding affinity. For example, in a hypothetical docking scenario of this compound with a target protein, one might expect the pyridazine nitrogen atoms to act as hydrogen bond acceptors, while the chlorophenyl ring could engage in hydrophobic or π-π stacking interactions within the binding pocket.

Computational methods can also predict the binding sites on a protein where a ligand is most likely to interact. nih.govnih.govmdpi.com These predictions are often based on the analysis of the protein's surface topology, identifying pockets and cavities with suitable physicochemical properties for ligand binding.

Table 1: Predicted Interactions for Pyridazine Derivatives with Biological Targets

| Derivative Class | Potential Target(s) | Key Predicted Interactions |

| Pyridazine-3-carbonitriles | Cysteine Proteases | Covalent bond formation via nitrile group with active site cysteine. nih.gov |

| Pyrazole[3,4-d]pyridazines | Acetylcholinesterase, Carbonic Anhydrase | Hydrogen bonding, hydrophobic interactions within the catalytic active site. nih.gov |

Simulation of Protein-Ligand Complexes

Once a potential binding mode is identified, the simulation of the protein-ligand complex provides a dynamic view of the interaction. These simulations can assess the stability of the predicted binding pose and offer a more refined understanding of the intermolecular forces at play.

Molecular Dynamics Simulations

For a compound like this compound, an MD simulation would typically involve placing the docked complex in a simulated aqueous environment and observing its behavior over nanoseconds or even microseconds. Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of intermolecular hydrogen bonds over the simulation trajectory.

While no specific MD simulation studies have been published for this compound, research on other pyridazine derivatives has utilized this technique to confirm the stability of ligand binding and to understand the dynamic nature of the interactions. scilit.com

Structure-Activity Relationship (SAR) Elucidation using Computational Methods

Structure-activity relationship (SAR) studies aim to understand how modifications to a chemical structure affect its biological activity. Computational methods play a crucial role in elucidating these relationships by building predictive models based on a set of compounds with known activities.

For a series of analogs of this compound, a computational SAR study would involve calculating various molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Quantitative Structure-Activity Relationship (QSAR) models can then be developed to correlate these descriptors with biological activity.

Studies on related heterocyclic compounds, such as pyranopyridines and aminopyridines, have successfully employed these methods to guide the design of more potent and selective inhibitors. nih.govacs.org For instance, a hypothetical QSAR study on this compound analogs might reveal that increasing the electron-withdrawing nature of a substituent at a particular position enhances its inhibitory activity, or that a certain steric bulk is optimal for fitting into the target's binding pocket.

Table 2: Common Computational Descriptors in SAR Studies

| Descriptor Type | Examples |

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies |

| Steric | Molecular weight, Molecular volume, Surface area, Molar refractivity |

| Hydrophobic | LogP, Polar surface area (PSA) |

| Topological | Connectivity indices, Shape indices |

By systematically exploring the chemical space around the this compound scaffold using these computational techniques, researchers can gain valuable insights to guide the synthesis and biological evaluation of new and potentially more effective derivatives.

Biological Activities and Pharmacological Relevance

Investigation of Anticancer Properties

Derivatives of 3-Chloropyridazine-4-carbonitrile have been a focal point in the quest for new anticancer therapies. These synthesized compounds have been shown to interfere with various stages of cancer progression through multiple mechanisms of action.

The chemical architecture of this compound lends itself to the generation of molecules capable of modulating critical biochemical pathways implicated in cancer. Its derivatives have been designed to interact with signaling cascades that control cell proliferation, survival, and death, thereby providing a basis for targeted cancer therapy.

A key strategy in modern cancer drug discovery is the inhibition of specific enzymes and receptors that are overactive in tumor cells. This compound has proven to be an invaluable precursor for the synthesis of potent inhibitors of several such targets.

Notably, it is a building block for the synthesis of histone demethylase inhibitors, which are under investigation for the treatment of various cancers, including prostate, breast, bladder, and lung cancer. Furthermore, derivatives have been developed as inhibitors of cyclin-dependent kinase 1 (CDK1), a crucial regulator of the cell cycle. The inhibition of CDK1 by these compounds leads to a halt in cell division and can trigger cancer cell death.

While direct inhibitory data for this compound is not available, the activities of its derivatives highlight the importance of this scaffold.

Table 1: Enzyme and Receptor Inhibition by Derivatives of this compound

| Derivative Class | Target Enzyme/Receptor | Therapeutic Area |

| Substituted Pyridazines | Histone Demethylases | Cancer |

| Pyrrolo[2,3-b]pyridines | Cyclin-Dependent Kinase 1 (CDK1) | Cancer |

This table is illustrative of the potential of derivatives, as direct inhibitory data for the parent compound is not specified in the reviewed literature.

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in malignant cells. A derivative of this compound, 3-(Methylamino)pyridazine-4-carbonitrile, has been specifically studied for its capacity to induce apoptosis in cancer cells and inhibit tumor growth. Moreover, compounds synthesized from this scaffold, such as CDK1 inhibitors, have been shown to cause a reduction in cancer cell proliferation and promote a caspase-dependent apoptotic response. This indicates that the core structure is amenable to modifications that result in potent pro-apoptotic molecules.

While direct evidence of this compound inducing DNA damage is not prominent in the reviewed literature, its role as a precursor for compounds used in cancer therapy suggests an indirect link. Many chemotherapeutic agents function by causing irreparable damage to cancer cell DNA, leading to their demise. The development of histone demethylase inhibitors from this scaffold points towards an engagement with the machinery that regulates DNA structure and repair, a critical aspect of cancer treatment.

The anti-proliferative potential of derivatives of this compound has been evaluated against various human cancer cell lines. For instance, nortopsentin analogues, which can be synthesized using pyridazine-based precursors, have demonstrated the ability to reduce the proliferation of diffuse malignant peritoneal mesothelioma (DMPM) cells. The consistent finding of anti-proliferative effects among its derivatives underscores the value of the this compound moiety in the design of new cytostatic agents.

Table 2: Anti-Proliferative Activity of Selected Derivatives

| Derivative/Analogue | Cancer Cell Line | Observed Effect |

| 3-(Methylamino)pyridazine-4-carbonitrile | Various cancer cells | Inhibition of tumor growth |

| Nortopsentin Analogues | Diffuse Malignant Peritoneal Mesothelioma (DMPM) | Reduction in cell proliferation |

This table showcases the activity of compounds derived from or related to the this compound scaffold.

Antimicrobial and Antifungal Activities

Beyond its applications in oncology, this compound and its derivatives have been recognized for their antimicrobial and antifungal potential. The pyridazine (B1198779) ring is a common feature in many compounds with antimicrobial properties.

The compound itself is described as an effective antibacterial agent in some chemical literature. Furthermore, it serves as a precursor for the synthesis of metallo-beta-lactamase inhibitors. Metallo-beta-lactamases are enzymes produced by certain bacteria that confer resistance to a broad spectrum of beta-lactam antibiotics. Inhibitors of these enzymes can restore the efficacy of antibiotics, making them a crucial tool in the fight against antibiotic-resistant infections. The utility of this compound in creating such inhibitors highlights its importance in the field of antimicrobial research. Some sources also mention its utility in synthesizing compounds with antifungal properties, although specific data is sparse.

Antiviral Activity

The pyridazine nucleus is a foundational element in the development of new antiviral agents. Research has demonstrated that derivatives incorporating this scaffold are active against a variety of viral pathogens affecting humans and plants.

Substituted imidazo[1,2-b]pyridazine (B131497) derivatives have shown notable in vitro activity. Specifically, 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine have been identified as potent inhibitors of human cytomegalovirus (HCMV) replication. nih.gov In the same family of compounds, 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine has demonstrated inhibitory effects on the replication of the varicella-zoster virus (VZV). nih.gov

In the realm of plant health, pyridazine derivatives have been engineered to combat agricultural viruses. A study involving myricetin (B1677590) derivatives integrated with a pyridazinone moiety yielded compounds with significant activity against the Tobacco Mosaic Virus (TMV). rsc.org The most effective of these compounds, A26, not only showed curative activity with an EC50 value of 118.9 µg/mL but also protective activity with an EC50 of 162.5 µg/mL, both superior to the commercial agent ningnanmycin. rsc.org The antiviral mechanism was linked to strong binding with the TMV coat protein (TMV-CP). rsc.org The pyridine (B92270) and pyridazine scaffolds are recognized for their broad biological activities, which include antiviral properties against human immunodeficiency virus (HIV), hepatitis C virus (HCV), and hepatitis B virus (HBV). nih.govmdpi.com

Anti-inflammatory Properties

The pyridazinone core is a prominent scaffold in the design of novel anti-inflammatory agents, often with the benefit of reduced ulcerogenic side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Many of these derivatives exert their effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.

A study on new pyridazine scaffolds identified several potent and selective COX-2 inhibitors. nih.gov Compound 6b from this study showed a COX-2 inhibitory concentration (IC50) of 0.18 µM, which was more potent than the reference drug celecoxib (B62257) (IC50 = 0.35 µM), and it displayed a favorable selectivity index of 6.33. nih.gov In vivo, this compound's anti-inflammatory effect was comparable to indomethacin (B1671933) without causing gastric ulceration. nih.gov The mechanism for its selectivity involves the molecule fitting into a side pocket of the COX-2 enzyme's active site. nih.gov

Other research has shown that pyridazinone derivatives can inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity and the subsequent production of pro-inflammatory cytokines like interleukin 6 (IL-6). mdpi.com Furthermore, a series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were found to act as dual inhibitors of both COX-1 and COX-2 enzymes. rsc.org The versatility of the pyridazinone core allows for extensive functionalization, making it a highly attractive target for creating more effective anti-inflammatory drugs. nih.gov

Table 1: COX-2 Inhibition by Pyridazine Derivatives

| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Compound 4c | 0.26 | - | nih.gov |

| Compound 6b | 0.18 | 6.33 | nih.gov |

| Celecoxib | 0.35 | - | nih.gov |

| Indomethacin | - | 0.50 | nih.gov |

Vasodilation Efficacies

Derivatives of pyridazine have been extensively investigated for their ability to relax blood vessels, a key mechanism for lowering blood pressure. The well-known antihypertensive drug hydralazine (B1673433) is itself a hydrazinopyridazine derivative.

Recent studies have explored novel 6-aryl-5-piperidino-3-hydrazinopyridazines, which demonstrated potent vasorelaxant effects on rat aortic rings, with potencies greater than that of hydralazine. nih.gov These compounds were found to inhibit contractions induced by both noradrenaline and high potassium concentrations, suggesting a nonspecific mechanism of action that involves interference with calcium ion mobilization from intracellular stores. nih.gov

Another class of compounds, based on the 6-phenylpyridazin-3(2H)-one structure, has also yielded powerful vasodilators. nih.govresearchgate.net Within a synthesized series, several compounds exhibited potent vasorelaxant activity, with some showing significantly lower half-maximal effective concentration (EC50) values than hydralazine (EC50 = 18.210 µM). nih.gov For instance, an acid derivative (5 ), its ester analog (4 ), and a 4-methoxyphenylhydrazide derivative (10c ) were identified as particularly potent, with EC50 values of 0.339 µM, 1.225 µM, and 1.204 µM, respectively. nih.govresearchgate.net These findings highlight the 6-phenylpyridazin-3(2H)-one scaffold as a promising starting point for developing new antihypertensive drugs. nih.gov

Table 2: Vasodilation Efficacy of 6-Phenylpyridazin-3(2H)-one Derivatives

| Compound | EC50 (µM) | Reference |

|---|---|---|

| Acid Derivative (5) | 0.339 | nih.govresearchgate.net |

| Ester Analog (4) | 1.225 | nih.govresearchgate.net |

| 4-Methoxyphenylhydrazide (10c) | 1.204 | nih.govresearchgate.net |

| Hydralazine (Standard) | 18.210 | nih.gov |

Corrosion Inhibition Mechanisms

Pyridazine derivatives have proven to be effective corrosion inhibitors for various metals, particularly for steel and iron in highly acidic environments. researchgate.netresearchgate.net The mechanism of protection relies on the adsorption of the organic molecules onto the metal surface. semanticscholar.org

The nitrogen, sulfur, and oxygen heteroatoms, along with π-electrons in the pyridazine ring system, facilitate the formation of a coordination bond with the vacant d-orbitals of metal atoms. researchgate.netsemanticscholar.org This interaction leads to the creation of a stable, protective film that acts as a barrier, isolating the metal from the corrosive medium. semanticscholar.orgtandfonline.com Studies show that the adsorption is spontaneous and primarily involves chemisorption. tandfonline.com

The effectiveness of inhibition is dependent on the inhibitor's concentration, the temperature, and the specific molecular structure. researchgate.netsemanticscholar.org For instance, two newly synthesized pyridazine-based compounds, PZ-oxy and PZ-yl , demonstrated high inhibition efficiencies of 94% and 96%, respectively, for mild steel in 1 M HCl. tandfonline.com The presence and length of S-alkylated side chains on the pyridazine ring have also been shown to influence the inhibition mechanism and efficiency. researchgate.net

Table 3: Performance of Pyridazine-Based Corrosion Inhibitors

| Inhibitor | Metal | Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| PZ-oxy | Mild Steel | 1 M HCl | 94 | tandfonline.com |

| PZ-yl | Mild Steel | 1 M HCl | 96 | tandfonline.com |

| 6-methyl-4,5-dihydropyridazin-3(2H)-one | Mild Steel | 1 M HCl | 98 | researchgate.net |

Plant Growth Stimulating Activity

In agriculture, pyridazine derivatives are recognized for their diverse biological activities, including roles as herbicides and plant growth regulators. researchgate.netnih.gov While some derivatives are designed to be phytotoxic, others can stimulate plant growth and enhance plant health.

A series of pyridazine derivatives tested on the common bean (Phaseolus vulgaris L.) showed growth-stimulatory activity. researchgate.net The treated plants exhibited changes in morphogenesis and an increase in lignan (B3055560) content, indicating a regulatory effect on plant development. researchgate.net In another study, myricetin derivatives containing a pyridazinone moiety, designed as antivirals, also demonstrated positive effects on plant physiology. rsc.org Tobacco plants treated with compound A26 showed a significantly higher chlorophyll (B73375) content compared to control groups, which is an indicator of improved plant health and photosynthetic capacity. rsc.org This suggests that certain pyridazine structures can simultaneously protect plants from pathogens and promote growth. The development of pyridazine-based compounds continues to be an active area of research for creating environmentally friendly and effective agrochemicals. researchgate.netresearchgate.net

Medicinal Chemistry and Drug Design Applications

Role as a Privileged Scaffold in Drug Discovery

The concept of a privileged scaffold is central to modern drug discovery, identifying molecular frameworks with a proven track record of binding to diverse biological targets. nih.gov The pyridazine (B1198779) nucleus is a prime example of such a scaffold, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of two adjacent nitrogen atoms in the pyridazine ring allows for a range of interactions with biological macromolecules, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition and binding affinity.

While direct and extensive libraries based solely on 3-Chloropyridazine-4-carbonitrile as a privileged scaffold are not widely documented in publicly available research, the broader class of chloropyridazines has been explored. For instance, novel chloropyridazine hybrids have been designed and synthesized as potential anticancer agents, demonstrating the utility of the chloro-substituted pyridazine core in generating compounds with significant biological effects. nih.gov The strategic placement of the chloro and carbonitrile groups on the pyridazine ring of this compound offers medicinal chemists two reactive sites for further molecular elaboration, allowing for the creation of diverse compound libraries to screen against various therapeutic targets. The electron-withdrawing nature of both substituents also influences the electronic properties of the pyridazine ring, which can be fine-tuned to optimize interactions with specific biological targets.

Scaffold Hopping and Bioisosterism Strategies in Drug Design

Scaffold hopping and bioisosterism are key strategies in medicinal chemistry aimed at discovering novel and patentable compounds with improved pharmacological profiles. nih.govdrughunter.com Scaffold hopping involves replacing the core molecular framework of a known active compound with a different scaffold while retaining its biological activity. nih.gov Bioisosterism, on the other hand, focuses on the substitution of atoms or functional groups with others that have similar physical or chemical properties to enhance a desired biological or physical property of a compound without making a significant change to its chemical structure. drughunter.comnih.govcambridgemedchemconsulting.com

The pyridazine ring is often employed in scaffold hopping strategies. For example, a scaffold hop from a pyridine (B92270) to a pyridazine has been successfully used to mitigate off-target effects, such as inhibition of cytochrome P450 enzymes. In other instances, a pyrazole (B372694) ring has been expanded to a pyridazine scaffold to generate potent inhibitors of JNK1, a protein kinase implicated in inflammatory diseases and cancer.

Although specific examples of scaffold hopping originating directly from this compound are not prominently featured in the literature, its structural motifs are relevant to these design strategies. The 4-carbonitrile group, for instance, can be considered a bioisostere for other functional groups, such as a carboxylic acid or an amide, which are common in bioactive molecules. This allows medicinal chemists to explore new chemical space and potentially improve properties like cell permeability and metabolic stability. The chlorine atom at the 3-position is also a versatile handle for introducing new functionalities, a common tactic in both scaffold hopping and the exploration of structure-activity relationships.

Design and Synthesis of Novel Pyridazine-Based Compounds with Enhanced Biological Activity

The development of novel therapeutic agents often relies on the chemical modification of a core scaffold to enhance its biological activity and selectivity. The reactive nature of the chloro and carbonitrile groups in this compound makes it a valuable starting material for the synthesis of new pyridazine-based compounds.

Research in this area has led to the synthesis of various pyridazine derivatives with promising biological activities. For example, a series of novel chloropyridazine hybrids were synthesized and evaluated for their anticancer properties. nih.gov In this study, while the starting material was 3,6-dichloropyridazine, the resulting compounds, which demonstrated significant apoptosis induction and PARP-1 inhibition, highlight the potential of the chloropyridazine scaffold in cancer drug discovery.

Another related study focused on the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. These compounds, which share the pyridazine-4-carbonitrile (B1316004) core, were prepared through a one-pot, three-component reaction. While the biological activities of these specific compounds were not detailed in the provided context, the synthetic route demonstrates a straightforward method for creating a library of substituted pyridazine-4-carbonitriles for biological screening.

The general synthetic accessibility and the potential for diverse functionalization make this compound an attractive platform for generating novel compounds with potentially enhanced biological activities against a range of diseases.

Table 1: Examples of Synthesized Pyridazine Derivatives and their Biological Significance

| Starting Material/Core Structure | Synthesized Derivatives | Biological Target/Activity |

| 3,6-Dichloropyridazine | Chloropyridazine-chalcone hybrids | Anticancer (Apoptosis induction, PARP-1 inhibition) nih.gov |

| Pyridazine-4-carbonitrile | 3-Amino-5-arylpyridazine-4-carbonitriles | Precursors for diverse compound libraries |

Development of Pharmaceutical Intermediates

A key role for many smaller, reactive molecules in the pharmaceutical industry is to serve as intermediates—building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs). The chemical structure of this compound, with its two distinct reactive sites, makes it a potentially valuable pharmaceutical intermediate.

The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols. This is a common strategy for building molecular complexity and exploring structure-activity relationships. The carbonitrile group at the 4-position can also be transformed into other functional groups, such as a carboxylic acid, an amide, or an amine, further expanding the synthetic possibilities.

While specific examples of marketed drugs that are synthesized directly from this compound are not readily found in the public domain, its close analogue, 3-chloropyrazine-2-carbonitrile, has been used as an intermediate in the synthesis of various bioactive compounds, including cathepsin C inhibitors. This demonstrates the utility of such chloro- and cyano-substituted heterocycles as versatile intermediates in drug discovery and development. The commercial availability of this compound from various chemical suppliers further indicates its utility as a building block in chemical synthesis. sigmaaldrich.com

Other Scientific Research Applications

Building Blocks for Complex Heterocyclic Compounds

3-Chloropyridazine-4-carbonitrile is a valuable heterocyclic building block in organic synthesis, primarily utilized for the construction of more complex molecular architectures. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. Nitrogen-containing heterocycles, in particular, are integral structural units in both natural products and synthetic drugs. nyxxb.cn The pyridazine (B1198779) core, a six-membered ring with two adjacent nitrogen atoms, is a key feature of many biologically active molecules. nyxxb.cn

The reactivity of this compound is dictated by its two primary functional groups: the chloro group and the cyano (nitrile) group. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of various other functional groups. This enables the straightforward synthesis of diverse pyridazine derivatives. For instance, the chlorine atom can be displaced by amines, thiols, or alkoxides to create new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively.

The cyano group is also a versatile functional handle. It can undergo a variety of chemical transformations, including hydrolysis to a carboxylic acid or an amide, reduction to a primary amine, or reaction with organometallic reagents to form ketones. bibliomed.org This dual reactivity makes this compound a strategic starting material for creating libraries of substituted pyridazines for screening in drug discovery and other applications.

Research has demonstrated the synthesis of various complex heterocyclic systems using pyridazine precursors. For example, one study detailed a one-pot, three-component reaction to synthesize 3-amino-5-arylpyridazine-4-carbonitriles from arylglyoxals, malononitrile, and hydrazine (B178648) hydrate (B1144303). nyxxb.cn While this example doesn't start from this compound, it illustrates a common strategy for building substituted pyridazine-4-carbonitrile (B1316004) scaffolds. Furthermore, pyridazine derivatives are precursors for fused heterocyclic systems like pyrido[3,4-c]pyridazines, which are nitrogen-containing scaffolds that have shown promise in medicinal chemistry. nih.govresearchgate.net The synthesis of these more complex structures often involves cyclization reactions where the pyridazine ring is annulated with another ring system.

Agrochemical Development

The pyridazine moiety is a recognized pharmacophore in the development of new agrochemicals, including herbicides, insecticides, and fungicides. nih.gov The exploration of pyridazine derivatives is driven by the constant need for new crop protection agents to combat the emergence of resistance in pests and weeds to existing treatments. nih.gov

Several studies have highlighted the potential of pyridazine derivatives in this field. Research into the insecticidal activity of various pyridazine compounds has shown promising results. nih.gov For example, a study on 3-cyano-1,4-dihydropyridazin-4-one derivatives, which are structurally related to this compound, demonstrated insecticidal activity against the oleander aphid, Aphis nerii. Another study reported that certain pyridazine derivatives displayed good insecticidal activities against the housefly, Musca domestica, and the pea aphid, Macrosiphum pisi. nih.gov The insecticidal efficacy of these compounds is often attributed to the specific substitution patterns on the pyridazine ring.

In addition to insecticidal properties, pyridazine derivatives have also been investigated for their herbicidal effects. A study on 4-(3-Trifluoromethylphenyl)pyridazine derivatives found that these compounds exhibited bleaching and herbicidal activities. The research concluded that a substituted phenoxy group at the 3-position of the pyridazine ring was crucial for high herbicidal activity, highlighting the importance of the substitution pattern for biological function.

The data below summarizes the findings from a study on the insecticidal activity of various synthesized heterocyclic compounds against Aphis nerii.

**Table 1: Insecticidal Activity of Synthesized Compounds Against *Aphis nerii***

| Compound | LC50 (ppm) |

|---|---|

| Compound 2 | >10 |

| Compound 3 | 0.02 |

| Compound 6 | 0.04 |

| Compound 9a | >10 |

| Compound 10 | 0.1 |

Data sourced from a study on the insecticidal activity of synthesized hydrazone, dihydropyridine, and 3-cyano-1,4-dihydro-pyridazin-4-one derivatives.

Modification of Bioactive Molecules

This compound serves as a valuable scaffold for the modification of bioactive molecules in the field of drug discovery. The introduction of this heterocyclic moiety can significantly alter the pharmacological profile of a parent molecule, potentially enhancing its potency, selectivity, or pharmacokinetic properties. The nitrile group, in particular, is a key pharmacophore that can play several roles in molecular recognition and biological activity.

The nitrile group is a versatile functional group in drug design. It is relatively robust and often not readily metabolized, contributing to the stability of a drug molecule in the body. researchgate.net The nitrile can act as a hydrogen bond acceptor, which is a critical interaction for the binding of a drug to its biological target, such as an enzyme or receptor. researchgate.net In some cases, the cyano group can serve as a bioisostere for other functional groups, like a carbonyl group or even a water molecule, allowing for fine-tuning of the binding interactions. researchgate.net For instance, a 3-cyano pyridine (B92270) has been shown to effectively replace a water-bound pyrimidine (B1678525) in a binding domain, leading to a direct hydrogen bond with the protein target and potentially increasing binding affinity due to the entropic benefit of displacing a water molecule. researchgate.net

The strategy of using heterocyclic building blocks to create novel therapeutic agents is well-established. For example, research has been conducted on the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which were then screened for their ability to inhibit enzymes like lipase (B570770) and α-glucosidase. This demonstrates the principle of starting with a core heterocyclic structure and modifying it to produce a range of derivatives with potential therapeutic applications. By using this compound as a starting point, medicinal chemists can similarly generate a library of novel compounds for biological screening. The chloro and cyano functionalities allow for a wide range of chemical modifications, enabling the exploration of the structure-activity relationships of the resulting molecules.

Emerging Trends and Future Research Directions

Exploration of Novel Synthetic Methodologies for Diversification

The functionalization of the pyridazine (B1198779) core, particularly 3-Chloropyridazine-4-carbonitrile, is a key area of ongoing research to generate a diverse range of derivatives for various applications. Traditional methods often involve nucleophilic substitution of the chlorine atom and modifications of the nitrile group. However, emerging trends are focused on more sophisticated and efficient synthetic strategies.

One promising approach is the use of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method allows for the introduction of various aryl and heteroaryl moieties at the 3-position of the pyridazine ring, leading to the synthesis of π-conjugated molecules with interesting optical and electronic properties. mdpi.com For instance, coupling 3-chloropyridazine (B74176) derivatives with thiophene (B33073) boronic acids can yield novel materials for potential use in organic electronics. mdpi.com

Furthermore, derivatization of the pyridazine ring through cyclization reactions is being explored to create fused heterocyclic systems. For example, reacting 3-chloropyridazine derivatives with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyridazinotriazine derivatives. researchgate.net These fused systems often exhibit unique pharmacological profiles.

Future research in this area will likely focus on:

The development of more sustainable and atom-economical synthetic methods.

The use of flow chemistry to enable safer and more scalable syntheses.

The application of biocatalysis for the enantioselective synthesis of chiral pyridazine derivatives.

Advanced Structural and Mechanistic Investigations

A thorough understanding of the structural features and reaction mechanisms of this compound and its derivatives is crucial for rational design and optimization. Advanced analytical techniques are being increasingly employed to gain deeper insights.

X-ray crystallography is a powerful tool for determining the precise three-dimensional structure of these molecules. For instance, the crystal structure of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate revealed a nearly flat molecule with an E configuration at the C=N bond of the hydrazone bridge. nih.gov Such structural information is invaluable for understanding intermolecular interactions and for designing molecules with specific binding properties. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another essential technique for structural elucidation in solution. Detailed 1H and 13C NMR analyses are routinely used to confirm the structures of newly synthesized pyridazine derivatives. nih.gov Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can provide further information about the connectivity and spatial relationships of atoms within the molecule.

Mechanistic studies are also critical for understanding the reactivity of this compound. For example, investigating the regioselectivity of nucleophilic substitution reactions at different positions on the pyridazine ring can inform the design of synthetic routes to specific isomers. researchgate.net

Future research directions in this area include:

The use of advanced spectroscopic techniques, such as solid-state NMR and ultrafast spectroscopy, to probe molecular dynamics.

The application of quantum chemical calculations to model reaction pathways and predict reactivity.

The study of reaction kinetics to gain a quantitative understanding of reaction rates and mechanisms.

Expansion of Biological Activity Profiling and Target Identification

Derivatives of this compound have shown a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties. researchgate.netresearchgate.net A key emerging trend is the systematic and broad-based screening of these compounds against a diverse panel of biological targets to uncover new therapeutic applications.